Cas no 1396843-58-5 (N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide)

N-6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide is a synthetic small-molecule compound featuring a pyrimidine core functionalized with a benzylpiperazine moiety and a 4-methoxyphenylpropanamide side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its heterocyclic and aromatic pharmacophores. The benzylpiperazine group enhances binding affinity to certain biological targets, while the methoxyphenylpropanamide segment may improve solubility and metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound’s purity and stability under standard conditions further support its suitability for research applications.
N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide structure
1396843-58-5 structure
Product name:N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide
CAS No:1396843-58-5
MF:C25H29N5O2
Molecular Weight:431.53006529808
CID:6387674
PubChem ID:71795006

N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide
    • 1396843-58-5
    • AKOS024545747
    • F6257-3843
    • N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
    • VU0541931-1
    • N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide
    • インチ: 1S/C25H29N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-8,10-11,17,19H,9,12-16,18H2,1H3,(H,26,27,28,31)
    • InChIKey: LQYQBJAOCNBBMK-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC(=CC=1)OC)NC1=CC(=NC=N1)N1CCN(CC2C=CC=CC=2)CC1

計算された属性

  • 精确分子量: 431.23212518g/mol
  • 同位素质量: 431.23212518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 555
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 70.6Ų

N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6257-3843-3mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
3mg
$63.0 2023-09-09
Life Chemicals
F6257-3843-10μmol
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6257-3843-25mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
25mg
$109.0 2023-09-09
Life Chemicals
F6257-3843-75mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
75mg
$208.0 2023-09-09
Life Chemicals
F6257-3843-2mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
2mg
$59.0 2023-09-09
Life Chemicals
F6257-3843-50mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
50mg
$160.0 2023-09-09
Life Chemicals
F6257-3843-30mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
30mg
$119.0 2023-09-09
Life Chemicals
F6257-3843-20μmol
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6257-3843-4mg
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
4mg
$66.0 2023-09-09
Life Chemicals
F6257-3843-2μmol
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
1396843-58-5
2μmol
$57.0 2023-09-09

N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide 関連文献

N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamideに関する追加情報

Introduction to N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide (CAS No. 1396843-58-5)

N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide is a compounds that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This organic compound belongs to a class of molecules that are being extensively studied for their pharmacological properties. The compound's molecular formula and structural features make it a promising candidate for further investigation in drug discovery and development.

The chemical structure of N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide consists of several key functional groups, including a pyrimidine ring, a benzylpiperazine moiety, and a 4-methoxyphenyl group. These structural elements contribute to the compound's potential interactions with biological targets, making it an interesting subject for medicinal chemistry studies.

Recent advancements in the field of chemical biology have highlighted the importance of understanding the interactions between small molecules and biological macromolecules. N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide has been studied for its potential role in modulating various biological pathways. Its ability to interact with enzymes and receptors has made it a focus of interest for researchers looking to develop new therapeutic agents.

One of the most compelling aspects of this chemical entity is its potential application in the treatment of neurological disorders. The presence of the benzylpiperazine group suggests that it may have effects on neurotransmitter systems, which are crucial for maintaining brain function. Studies have shown that similar compounds can influence the activity of serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.

The pyrimidine ring in the structure of N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide is another key feature that contributes to its pharmacological potential. Pyrimidine derivatives are well-known for their biological activity and have been widely used in the development of antiviral, anticancer, and anti-inflammatory drugs. The combination of these structural elements may enhance the compound's ability to interact with specific biological targets, leading to therapeutic effects.

Current research in this area is focused on understanding how N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide affects cellular processes at the molecular level. High-throughput screening techniques have been employed to identify potential biological activities, and computational modeling has been used to predict how the compound might interact with its targets. These approaches have provided valuable insights into the compound's mechanism of action.

In addition to its potential therapeutic applications, N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide has also been studied for its role in chemical biology research. Its unique structure makes it a useful tool for investigating various biological pathways and understanding how small molecules can modulate cellular processes. This research could lead to new insights into disease mechanisms and potentially new therapeutic strategies.

The synthesis of this complex molecule has been optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Advanced synthetic techniques have been employed to construct the intricate structure of the compound efficiently. These methods include multi-step organic synthesis, catalytic transformations, and purification techniques such as chromatography.

Once synthesized, N-6-(4-benzylpiperazin-1-yllpyrimidin-l-l)-yI)-3(49-methoxyphenyI)-propamldc is subjected to rigorous testing to evaluate its pharmacological properties. These tests include assays that measure its ability to interact with enzymes and receptors, as well as studies on its toxicity and pharmacokinetics. The results of these studies are crucial for determining whether the compound has the potential to become a viable drug candidate.

The development of new drugs is a complex process that involves many stages, from initial discovery to clinical trials. N-Acetyl-L-cysteine (NAC), another important compound in pharmaceutical research, has been used as a reference point for understanding how new drugs are developed. Both compounds highlight the importance of thorough research and testing before a drug can be brought to market.

The future prospects for N-Acetyl-L-cysteine (NAC) are promising, with ongoing research aimed at identifying new applications and improving its therapeutic potential. Similarly, N-Acetyl-L-cysteine (NAC) continues to be studied for its role in various diseases and conditions. As our understanding of biological systems grows, so does our ability to develop targeted therapies that can address specific health issues more effectively.

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